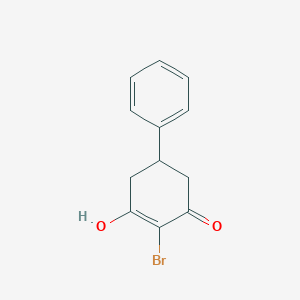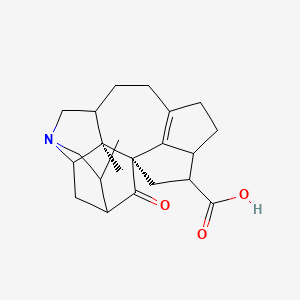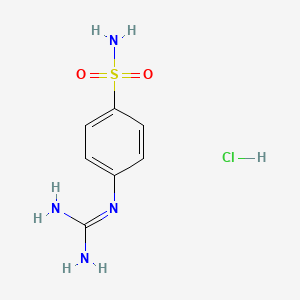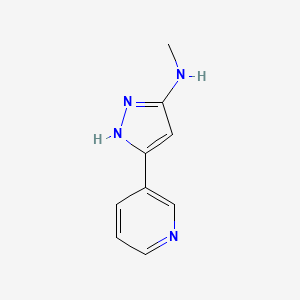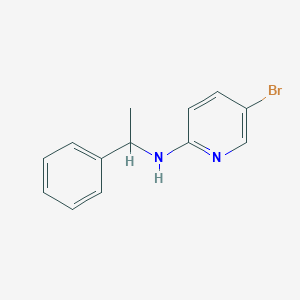![molecular formula C8H14F3NO2 B15145990 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)
4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, such as a protected amino acid derivative. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid include:
2,2,2-Trifluoroethyl acrylate: Used in polymer synthesis and coatings.
Methyl 2-[(4-chloro-2-fluoro-5-(2,2,2-trifluoroethyl)thio)phenyl]amino]methyl]benzoate: A compound with similar trifluoroethyl functionality.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14F3NO2 |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
4-methyl-2-(2,2,2-trifluoroethylamino)pentanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
HSZXVGAYGQJYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


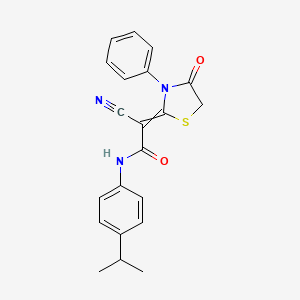
![(4aS,7S,7aR)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl 3-phenylprop-2-enoate](/img/structure/B15145915.png)

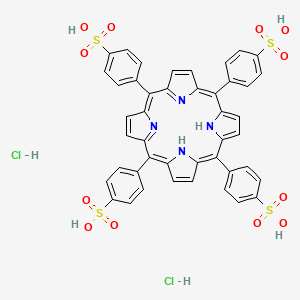
![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
![2-Chloro-5-[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B15145947.png)
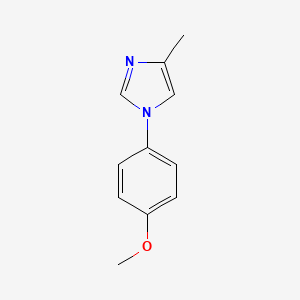
![tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15145955.png)
